molecular formula C22H25N3O4 B11607043 1-(3-Dimethylamino-propyl)-3-hydroxy-4-(4-methoxy-benzoyl)-5-pyridin-3-yl-1,5-dihydro-pyrrol-2-one

1-(3-Dimethylamino-propyl)-3-hydroxy-4-(4-methoxy-benzoyl)-5-pyridin-3-yl-1,5-dihydro-pyrrol-2-one

Cat. No.: B11607043
M. Wt: 395.5 g/mol
InChI Key: XDWRBKLJZGAISX-ZZEZOPTASA-N
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Description

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring, a pyridine moiety, and a methoxybenzoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the pyridine and methoxybenzoyl groups. Common reagents used in these reactions include dimethylamine, pyridine, and methoxybenzoyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, often employing catalysts and automated systems to control reaction parameters. Industrial production also focuses on ensuring the safety and environmental sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and methoxybenzoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar aromatic structures and biological activities.

    Coumarin Derivatives: Known for their diverse pharmacological properties.

    Imidazole Derivatives: Possess similar heterocyclic structures and are used in various therapeutic applications.

Uniqueness

1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-(PYRIDIN-3-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H25N3O4/c1-24(2)12-5-13-25-19(16-6-4-11-23-14-16)18(21(27)22(25)28)20(26)15-7-9-17(29-3)10-8-15/h4,6-11,14,19,26H,5,12-13H2,1-3H3/b20-18-

InChI Key

XDWRBKLJZGAISX-ZZEZOPTASA-N

Isomeric SMILES

CN(C)CCCN1C(/C(=C(\C2=CC=C(C=C2)OC)/O)/C(=O)C1=O)C3=CN=CC=C3

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CN=CC=C3

Origin of Product

United States

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